Pyrolatin
Description
Properties
Molecular Formula |
C23H34O8 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-[(2E,6Z)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6-/t19-,20-,21+,22-,23-/m1/s1 |
InChI Key |
JOWYQHXQROUWMG-LYVOBZOBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(/C)\CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrolatin typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of this compound in large quantities, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Pyrolatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in compounds with different functional groups.
Scientific Research Applications
Pyrolatin has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.
Industry: this compound is used in industrial applications such as the production of specialty chemicals, materials science, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrolatin involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
To contextualize Pyrolatin’s role, we compare it with compounds sharing overlapping applications or structural motifs, such as (-)-Catechin gallate, flavonoids, and other reference standards. The analysis focuses on physicochemical properties, analytical utility, and research relevance.
Key Findings :
Functional Overlap : this compound and (-)-Catechin gallate both serve as reference standards with HPLC/NMR validation, emphasizing their roles in ensuring analytical accuracy . In contrast, quercetin and coumarin are more frequently utilized in bioactivity assays (e.g., antioxidant or toxicological studies) .
Structural Motifs: this compound’s classification as a phenylpropanoid (implied by its supplier categorization) aligns it with flavonoids like quercetin, which contain aromatic rings and hydroxyl groups critical for interactions in biological systems . However, this compound’s exact substitution patterns remain undefined in the available data.
Data Availability : Unlike well-characterized compounds such as coumarin, this compound lacks publicly accessible spectral or thermodynamic data (e.g., melting point, solubility), limiting its use outside proprietary or niche applications .
Research Implications and Limitations
Analytical Utility
This compound’s provision of HPLC/NMR data ensures methodological rigor in compound identification, a practice emphasized in analytical chemistry guidelines . For instance, its use parallels the validation protocols for (-)-Catechin gallate, where spectral consistency is mandatory for pharmacokinetic studies .
Gaps in Public Knowledge
The absence of peer-reviewed studies on this compound (as per the provided evidence) contrasts sharply with extensively documented compounds like quercetin. This discrepancy highlights the need for further publication of this compound’s structural and functional data to broaden its research applicability .
Industrial vs. Academic Relevance
This compound’s primary use by biochemical suppliers suggests its industrial utility in quality assurance, whereas academic research prioritizes compounds with established bioactivity profiles (e.g., coumarin in photodynamic therapy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
